1-(Thiophen-2-yl)piperazine

Vue d'ensemble

Description

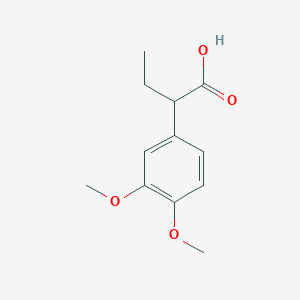

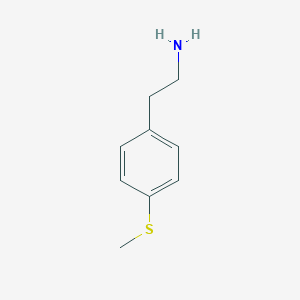

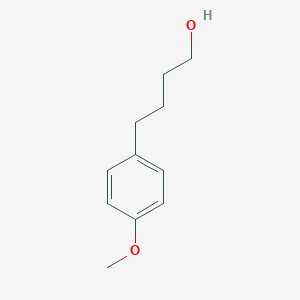

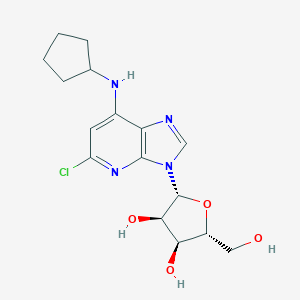

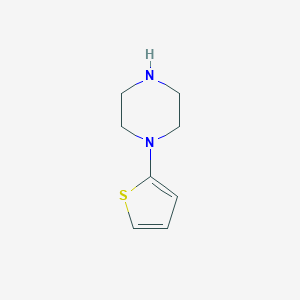

1-(Thiophen-2-yl)piperazine is a chemical compound with the molecular formula C8H12N2S . It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions in the ring .

Synthesis Analysis

The synthesis of 1-(Thiophen-2-yl)piperazine and its derivatives often involves C-N bond formation (amination) steps . For instance, a palladium-mediated Buchwald-Hartwig coupling between N-Boc-piperazine and the triflate ester of benzo[b]thiophen-4-ol has been used to produce 1-(benzo[b]thiophen-4-yl)piperazine .Molecular Structure Analysis

The molecular structure of 1-(Thiophen-2-yl)piperazine consists of a piperazine ring attached to a thiophene ring . The InChI key for this compound is ANGVDUJFWRWPCE-UHFFFAOYSA-N .Chemical Reactions Analysis

1-(Thiophen-2-yl)piperazine can undergo various chemical reactions. For example, it can be used to synthesize Schiff bases, which are compounds containing a functional group that consists of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group .Physical And Chemical Properties Analysis

1-(Thiophen-2-yl)piperazine is a powder with a molecular weight of 168.26 .Applications De Recherche Scientifique

Pancreatic Lipase Inhibition

“1-(Thiophen-2-yl)piperazine” derivatives have been synthesized and identified as novel pancreatic lipase inhibitors. These compounds have shown promising activity in vitro, which could be beneficial for the development of new treatments for obesity. The inhibition of pancreatic lipase is crucial as it plays a significant role in the digestive process of dietary fats .

Antimicrobial Activity

Schiff bases derived from “1-(Thiophen-2-yl)piperazine” have been evaluated for their antimicrobial properties. These compounds have demonstrated good activity against several types of bacteria, which could lead to the development of new antibacterial agents. The study of these compounds includes disk diffusion tests using Gentamicin as the standard antibiotic .

Antioxidant Properties

The antioxidant activity of “1-(Thiophen-2-yl)piperazine” derivatives has been assessed using the DPPH method. These compounds have shown good potential as antioxidants, which is important for protecting the body from oxidative stress and may have implications in preventing diseases related to oxidative damage .

Density Functional Theory (DFT) Analysis

Theoretical calculations using DFT/B3LYP have been performed for “1-(Thiophen-2-yl)piperazine” derivatives to optimize their structures. This includes frequency calculations, Molecular Electrostatic Potential (MEP), and analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). Such studies are essential for understanding the electronic properties and reactivity of these compounds .

Material Science Applications

Thiophene derivatives, including “1-(Thiophen-2-yl)piperazine,” play a significant role in material science. They are used as corrosion inhibitors and have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Pharmacological Properties

Compounds containing the thiophene moiety exhibit a wide range of pharmacological properties. They have been reported to possess anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties. This makes “1-(Thiophen-2-yl)piperazine” a valuable scaffold for the development of new therapeutic agents .

Mécanisme D'action

Target of Action

1-(Thiophen-2-yl)piperazine is a compound that has been identified as a potential ligand for the dopamine D3 receptor . The dopamine D3 receptor is a protein that is encoded by the DRD3 gene in humans . This receptor is of particular interest in the context of neuropsychiatric disorders, including schizophrenia and substance use disorder .

Mode of Action

The compound interacts with its target, the dopamine D3 receptor, through a process known as ligand-receptor binding . This interaction results in changes in the receptor’s activity, which can lead to alterations in the signaling pathways within the cell . The exact nature of these changes can vary depending on the specific characteristics of the ligand and the receptor, as well as the cellular context in which they are interacting .

Biochemical Pathways

The binding of 1-(Thiophen-2-yl)piperazine to the dopamine D3 receptor can affect various biochemical pathways within the cell . These pathways are involved in a range of cellular processes, including signal transduction, gene expression, and synaptic plasticity . The downstream effects of these changes can include alterations in neuronal activity, changes in the release of neurotransmitters, and modifications to the function of other proteins and receptors within the cell .

Result of Action

The molecular and cellular effects of 1-(Thiophen-2-yl)piperazine’s action are likely to be diverse, given its potential role as a ligand for the dopamine D3 receptor . These effects could include changes in neuronal activity, alterations in the release of neurotransmitters, and modifications to the function of other proteins and receptors within the cell .

Safety and Hazards

Orientations Futures

The future directions for 1-(Thiophen-2-yl)piperazine could involve further exploration of its potential uses. For instance, Schiff bases derived from 2-(piperidin-4-yl)ethanamine, a compound similar to 1-(Thiophen-2-yl)piperazine, have shown promising activity as pancreatic lipase inhibitors . This suggests potential applications in the treatment of conditions like obesity and related metabolic disorders .

Propriétés

IUPAC Name |

1-thiophen-2-ylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2S/c1-2-8(11-7-1)10-5-3-9-4-6-10/h1-2,7,9H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANGVDUJFWRWPCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90620635 | |

| Record name | 1-(Thiophen-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

108768-19-0 | |

| Record name | 1-(Thiophen-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.